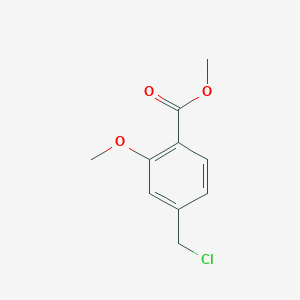

Methyl 4-(chloromethyl)-2-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(chloromethyl)-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXCTBSQONPDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Chloromethyl 2 Methoxybenzoate

Strategies for Aromatic Ring Functionalization and Substitution

The arrangement of substituents on the aromatic ring is a critical aspect of the synthesis. The methoxy (B1213986) group is an activating, ortho-, para-director, while the methyl ester group is a deactivating, meta-director. These electronic properties heavily influence the choice of synthetic strategy.

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings. masterorganicchemistry.com In the context of synthesizing the target molecule, a key EAS reaction is chloromethylation. This reaction introduces the -CH2Cl group directly onto the aromatic ring.

A plausible route involves the chloromethylation of methyl 2-methoxybenzoate (B1232891). In this scenario, the starting aromatic ring already possesses the methoxy and methyl ester groups. The methoxy group at position 2 directs incoming electrophiles to the para-position (position 5) and the ortho-position (position 3). The ester group at position 1 directs to the meta-position (position 5). Both groups, therefore, favor substitution at position 5. To achieve the desired 4-chloromethyl substitution, alternative directing influences or specific catalysts would be necessary.

The direct chloromethylation of aromatic compounds can be challenging and often requires specific reagents and catalysts. dur.ac.uk Common chloromethylating agents include formaldehyde (B43269) and hydrogen chloride, chloromethyl methyl ether, or methoxyacetyl chloride in the presence of a Lewis acid like aluminum chloride or tin tetrachloride. dur.ac.uknih.gov The reaction mechanism involves the formation of a reactive electrophile, such as the methoxymethyl cation (CH₃OCH₂⁺), which then attacks the electron-rich aromatic ring. nih.gov For deactivated aromatic systems, such as those containing an ester group, harsher conditions may be required, which can lead to side reactions. dur.ac.ukgoogle.com

A patent describes the chloromethylation of methyl benzoate (B1203000) using paraformaldehyde and aluminum chloride in a solvent like dichloromethane (B109758). google.com While this demonstrates the feasibility of chloromethylating a benzoate ester, the regioselectivity remains a significant challenge for achieving the specific isomer required.

Table 1: Conditions for Electrophilic Chloromethylation of Benzoic Acid Derivatives google.com

| Parameter | Condition |

|---|---|

| Starting Material | Benzoic acid derivative (e.g., methyl benzoate) |

| Reagents | Paraformaldehyde, Aluminum chloride (AlCl₃) |

| Molar Ratio (Derivative:Paraformaldehyde:AlCl₃) | 1 : 0.5-1 : 1.5-2 |

| Solvent | Dichloromethane, Chloroform, Carbon tetrachloride |

| Temperature | 20-65 °C |

| Reaction Time | 5-15 hours |

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.org This intermediate then reacts with an electrophile.

For the synthesis of Methyl 4-(chloromethyl)-2-methoxybenzoate, a DoM strategy would need to carefully select the starting material and the sequence of steps. The methoxy group and ester group are known DMGs. wikipedia.org However, in a 2-methoxybenzoate system, these groups typically direct metalation to the 3- and 6-positions. organic-chemistry.org

A potential, albeit more complex, DoM approach could involve starting with a different precursor. For instance, one could envision a strategy starting with a protected 4-methyl-2-hydroxybenzoic acid. The hydroxyl group could be used as a DMG to introduce a substituent at the 5-position. However, achieving the desired 4-substitution pattern directly via DoM from a 2-methoxybenzoate precursor is not straightforward. The development of new DoM strategies or the use of removable DMGs might offer a pathway. Research has shown that the carboxylate group itself can act as a DMG in unprotected benzoic acids, offering regioselective synthesis of substituted 2-methoxybenzoic acids, though this typically favors the 3- or 6-position depending on the base used. organic-chemistry.org

Introduction of the Chloromethyl Moiety

Instead of directly introducing the chloromethyl group onto a pre-functionalized ring, alternative strategies build the group from a different precursor, such as a methyl or a formyl group.

This method involves the free-radical chlorination of a methyl group attached to the aromatic ring. A logical precursor for this route is methyl 2-methoxy-4-methylbenzoate. This precursor can be synthesized from 2-hydroxy-4-methylbenzoic acid via etherification and subsequent esterification. prepchem.com

The side-chain chlorination is typically initiated by UV light or a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). google.comresearchgate.net Gaseous chlorine is bubbled through the substrate at an elevated temperature. google.comresearchgate.net Controlling the reaction conditions is crucial to favor monochlorination and prevent the formation of dichloromethyl and trichloromethyl by-products.

A patent for the synthesis of methyl p-chloromethylbenzoate details a process where methyl p-methylbenzoate is chlorinated under UV light at 70-140°C. google.com The conversion is controlled to between 20-70% to optimize the yield of the desired monochlorinated product, which is then purified by distillation. google.com Studies on the chlorination of methyl 2-methylbenzoate (B1238997) have shown that UV light is a more effective initiator than BPO or AIBN in terms of reaction rate. researchgate.net

Table 2: Comparison of Initiators for Side-Chain Chlorination of Methyl 2-methylbenzoate researchgate.net

| Initiator | Relative Reaction Rate | Effect on Product Distribution |

|---|---|---|

| UV Light (315-400 nm) | Fastest | No significant effect |

| Benzoyl Peroxide (BPO) | Intermediate | No significant effect |

| Azobisisobutyronitrile (AIBN) | Slowest | No significant effect |

This three-step sequence offers another route to the chloromethyl group.

Formylation : An aldehyde group (-CHO) is introduced onto the aromatic ring. wikipedia.org Starting with methyl 2-methoxybenzoate, formylation would be directed to the 5-position due to the directing effects of the methoxy and ester groups. Classic formylation methods include the Gattermann-Koch reaction (using CO and HCl) and the Vilsmeier-Haack reaction. wikipedia.orgyoutube.compurechemistry.org More modern methods, such as a nickel-photocatalyzed reaction using 1,3-dioxolane, can formylate aryl chlorides under mild conditions. nih.gov

Reduction : The resulting aldehyde, methyl 4-formyl-2-methoxybenzoate, is then reduced to the corresponding benzyl (B1604629) alcohol, methyl 4-(hydroxymethyl)-2-methoxybenzoate. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄).

Chlorination : The final step is the conversion of the hydroxymethyl group to the chloromethyl group. This is a standard transformation that can be accomplished using reagents like thionyl chloride (SOCl₂) or hydrochloric acid.

While this sequence is chemically sound, the initial formylation step's regioselectivity on the methyl 2-methoxybenzoate substrate would likely yield the 5-formyl isomer rather than the desired 4-formyl precursor, presenting a significant challenge for this route.

Esterification and Etherification Protocols

Esterification : If the synthesis starts with a carboxylic acid, such as 4-(chloromethyl)-2-methoxybenzoic acid, the methyl ester can be formed through Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium, and using a large excess of the alcohol helps drive it towards the ester product. masterorganicchemistry.com Numerous other methods for esterification exist, including the use of coupling reagents or solid acid catalysts. organic-chemistry.orgrug.nl

Etherification : The methoxy group can be introduced by the Williamson ether synthesis or by using methylating agents. For example, if the synthesis proceeds via a phenolic intermediate like methyl 4-(chloromethyl)-2-hydroxybenzoate, the hydroxyl group can be methylated. A common and effective method is to treat the phenol (B47542) with a base (like K₂CO₃) to form the phenoxide, which is then reacted with a methylating agent such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I). prepchem.comgoogle.com

Methanolysis of Carboxylic Acid Precursors

The final step in the synthesis is often the esterification of 4-(chloromethyl)-2-methoxybenzoic acid with methanol, a process known as methanolysis. This acid-catalyzed reaction is a reversible process where the equilibrium must be shifted towards the product side, typically by using an excess of methanol or by removing the water formed during the reaction. mdpi.com

Traditional methods for this esterification employ strong mineral acids such as sulfuric acid or phosphoric acid as catalysts. mdpi.comscielo.br For instance, a common laboratory procedure involves refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid. scielo.br After the reaction is complete, the excess methanol is removed, and the crude product is purified.

A significant challenge with these homogeneous catalysts is their recovery and the large volume of aqueous waste generated during neutralization and work-up, which has environmental implications. mdpi.com

Methoxy Group Installation Techniques

The introduction of the methoxy group at the 2-position of the benzoate ring is a critical step that can be achieved at different stages of the synthesis. One common strategy involves the methylation of a corresponding hydroxybenzoic acid derivative. For example, 2-methoxybenzoic acid can be prepared from salicylic (B10762653) acid through etherification. researchgate.netsemanticscholar.org

A typical procedure involves the reaction of the hydroxyl group with a methylating agent in the presence of a base. A patent describes a method for preparing methoxybenzoic acid an alkali metal salt by reacting a precursor with sodium methylate in methanol under pressure and elevated temperature. google.com Another approach involves the use of dimethyl sulfate or methyl iodide with a base like potassium carbonate in a suitable solvent.

Alternatively, the methoxy group can be introduced early in the synthetic sequence, starting from a commercially available methoxy-substituted precursor, before the chloromethylation and esterification steps are carried out.

Optimization of Reaction Conditions and Yields

To maximize the efficiency and selectivity of the synthesis of this compound, careful optimization of reaction parameters such as solvent, catalyst, temperature, and reaction time is essential.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly influence the rate and outcome of the synthetic steps. For the esterification reaction, methanol itself often serves as both the reactant and the solvent. In other steps, such as the chlorination or methylation, an inert solvent is required.

Research on related reactions provides insights into potential solvent choices. For instance, in the synthesis of a related chloro-anisic acid methyl ester derivative, N,N-dimethylformamide (DMF) was used as the solvent for the chlorination step. google.com For the synthesis of a 2-methyl-4-methoxydiphenylamine, xylene was employed as the solvent for a catalytic reaction at high temperatures. osti.gov In the context of "greener" alternatives, acetonitrile (B52724) has been reported to provide a good balance between conversion and selectivity in certain oxidative coupling reactions, offering a more environmentally benign option compared to chlorinated solvents like dichloromethane or benzene (B151609). scielo.br

Table 1: Solvent Effects on Related Reactions

| Reaction Type | Solvent | Observation | Reference |

|---|---|---|---|

| Chlorination | N,N-Dimethylformamide (DMF) | Effective solvent for chlorination of a methoxybenzoate derivative. | google.com |

| Catalytic Condensation | Xylene | Used for high-temperature catalytic synthesis of a diphenylamine. | osti.gov |

| Oxidative Coupling | Acetonitrile | Provides a good balance of conversion and selectivity; "greener" alternative. | scielo.br |

Catalytic Systems for Enhanced Selectivity

The development of advanced catalytic systems is key to improving the selectivity and yield of the synthesis. For the methanolysis of the carboxylic acid precursor, solid acid catalysts are emerging as a superior alternative to traditional liquid acids. mdpi.com

A study on the esterification of various benzoic acids highlighted the effectiveness of a zirconium-titanium (Zr/Ti) solid acid catalyst. mdpi.com This heterogeneous catalyst demonstrated high activity for both electron-donating and electron-withdrawing substituted benzoic acids and could be easily separated from the reaction mixture and reused without a significant loss in performance. mdpi.com This addresses the major drawbacks of homogeneous catalysts like sulfuric acid. mdpi.com

For other transformations, such as the introduction of the chloromethyl group via side-chain chlorination of a methylbenzoate precursor, radical initiators like UV light or chemical initiators such as diisopropyl azodicarboxylate are employed. google.com The choice of catalyst is critical to ensure that the chlorination occurs selectively on the methyl group rather than on the aromatic ring.

Table 2: Catalytic Systems for Benzoate Synthesis

| Reaction Step | Catalyst System | Key Advantages | Reference |

|---|---|---|---|

| Esterification (Methanolysis) | Zirconium-Titanium (Zr/Ti) Solid Acid | High activity, reusability, reduced waste. | mdpi.com |

| Esterification | Sulfuric Acid | Traditional, effective homogeneous catalyst. | scielo.br |

| Side-Chain Chlorination | UV-light / Diisopropyl azodicarboxylate | Initiates selective free-radical chlorination. | google.com |

| Esterification | Zeolite NaY-Bf | Green chemistry approach, high yield. | chemicalbook.com |

Green Chemistry Considerations in Synthesis

Adopting green chemistry principles in the synthesis of this compound is crucial for sustainable industrial production. This involves the use of less hazardous reagents, the development of recyclable catalysts, and the choice of environmentally benign solvents.

The use of solid acid catalysts like the Zr/Ti system for esterification is a prime example of a green chemistry approach, as it minimizes the production of corrosive and polluting acidic waste. mdpi.com Similarly, employing zeolite catalysts for esterification reactions aligns with green chemistry principles by offering a recyclable and efficient catalytic system. chemicalbook.com

Reactivity and Mechanistic Investigations of Methyl 4 Chloromethyl 2 Methoxybenzoate

Reactions Involving the Chloromethyl Group

The primary site of reactivity on methyl 4-(chloromethyl)-2-methoxybenzoate is the benzylic carbon of the chloromethyl group. This position is activated towards both nucleophilic substitution and radical processes due to the ability of the adjacent benzene (B151609) ring to stabilize the resulting carbocation or radical intermediates through resonance.

Nucleophilic Substitution Reactions (SN1, SN2, SN1')

The chloromethyl group of this compound readily undergoes nucleophilic substitution reactions. The mechanism of these reactions, whether SN1, SN2, or potentially SN1', is influenced by several factors including the nature of the nucleophile, the solvent, and the reaction temperature. The benzylic nature of the substrate allows for the stabilization of a carbocation intermediate, making the SN1 pathway plausible. Conversely, the primary nature of the benzylic carbon also allows for a concerted SN2 mechanism. masterorganicchemistry.com

The solvolysis of substituted benzyl (B1604629) chlorides has been studied extensively, revealing that electron-donating groups on the benzene ring can accelerate the reaction rate, which is consistent with the development of a positive charge at the benzylic carbon in the transition state. nih.gov For instance, a 12-fold increase in the solvolysis rate was observed when the substituent was changed from the electron-withdrawing 4-chloro to the electron-donating 4-methoxy group. niscpr.res.in This suggests that the methoxy (B1213986) group in this compound would facilitate reactions proceeding through a carbocation-like transition state.

| Nucleophile | Reagent(s) | Product Type | Reaction Conditions | Plausible Mechanism |

| Alkoxide | R-O⁻Na⁺ | Alkyl benzyl ether | Varies | SN2 |

| Phenoxide | Ar-O⁻Na⁺ | Aryl benzyl ether | Varies | SN2 |

| Carboxylate | R-COO⁻Na⁺ | Benzyl ester | Varies | SN2 |

This table represents plausible reactions based on the general reactivity of benzyl chlorides.

The reaction of this compound with nitrogen-containing nucleophiles, such as primary and secondary amines, is expected to yield the corresponding N-substituted aminomethyl derivatives. These reactions typically proceed via an SN2 mechanism. nih.gov The isocyanide functional group, for instance, has been shown to act as a versatile nucleophile in SN2 reactions with alkyl halides. nih.gov While direct experimental data for the title compound is scarce, the synthesis of methyl 4-(aminomethyl)benzoate from methyl 4-(chloromethyl)benzoate and liquid ammonia (B1221849) has been reported, indicating the feasibility of such transformations.

| Nucleophile | Reagent(s) | Product Type | Reaction Conditions | Plausible Mechanism |

| Primary Amine | R-NH₂ | Secondary Amine | Varies | SN2 |

| Secondary Amine | R₂NH | Tertiary Amine | Varies | SN2 |

| Ammonia | NH₃ | Primary Amine | Varies | SN2 |

This table represents plausible reactions based on the general reactivity of benzyl chlorides.

Transformations involving sulfur nucleophiles, such as thiols, would lead to the formation of thioethers. These reactions are analogous to the Williamson ether synthesis and are expected to proceed efficiently.

Carbon nucleophiles, particularly stabilized carbanions like those derived from active methylene (B1212753) compounds (e.g., diethyl malonate), can also displace the chloride to form new carbon-carbon bonds. mdpi.comresearchgate.netresearchgate.netgoogle.comrsc.org The alkylation of active methylene compounds often occurs under phase transfer catalysis or microwave conditions. mdpi.comresearchgate.net Cesium carbonate has also been shown to be an effective base for the dialkylation of active methylene compounds with alkyl halides. researchgate.net

| Nucleophile | Reagent(s) | Product Type | Reaction Conditions | Plausible Mechanism |

| Thiolate | R-S⁻Na⁺ | Thioether | Varies | SN2 |

| Malonate Ester | CH₂(COOEt)₂ / Base | Substituted Malonic Ester | Varies | SN2 |

This table represents plausible reactions based on the general reactivity of benzyl chlorides.

Radical Reactions and Photochemical Transformations

The chloromethyl group of this compound can participate in radical reactions. Benzylic positions are known to be susceptible to free radical halogenation. For instance, the photochemical bromination of methyl (E)-2-methylbut-2-enoate with N-bromosuccinimide under irradiation with light leads to the formation of various brominated products. rsc.org

Furthermore, exposure of benzyl chlorides to UV light can lead to the homolytic cleavage of the C-Cl bond, generating a benzyl radical. nih.gov Studies on the photolysis of benzyl chloride have shown the formation of benzyl radicals as intermediates. The presence of substituents on the benzene ring can influence the stability and subsequent reactions of these radicals. The photolysis of benzyl chlorides in the presence of a hydrogen donor can lead to the formation of the corresponding toluene (B28343) derivative.

It has been shown that visible light irradiation can be used to activate polychloroalkanes, including benzyl chlorides, for carbene insertion processes. nih.gov These reactions proceed under catalyst-free conditions and are tolerant of a wide range of functional groups.

Electrophilic Reactions of the Benzylic Carbon

While the benzylic carbon in this compound is primarily electron-deficient and thus susceptible to nucleophilic attack, under certain conditions, it could exhibit electrophilic character beyond simple substitution reactions. However, the searched literature does not provide specific examples of electrophilic reactions directly involving the benzylic carbon of this compound, other than the context of nucleophilic substitution where it acts as the electrophilic center. The primary reactivity pattern for this benzylic halide is overwhelmingly dominated by nucleophilic substitution and radical pathways.

Oxidative Transformations to Aldehyde and Carboxylic Acid Derivatives

The chloromethyl group of this compound is susceptible to oxidation, a process that can yield either the corresponding aldehyde, Methyl 4-formyl-2-methoxybenzoate, or the carboxylic acid, Monomethyl 2-methoxyterephthalate. The specific product obtained is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

Common methods for the oxidation of benzylic halides to aldehydes include the Sommelet reaction, which utilizes hexamine, or the Kornblum oxidation, which employs dimethyl sulfoxide (B87167) (DMSO). For the conversion to a carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or nitric acid are typically required. These transformations are pivotal for the synthesis of more complex molecules where an aldehyde or carboxylic acid functionality is desired at the 4-position of the 2-methoxybenzoate (B1232891) scaffold.

Transformations at the Ester Moiety

The methyl ester group is another key reactive site within the molecule, allowing for transformations that alter the carboxylic acid derivative portion of the compound.

The methyl ester of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 4-(chloromethyl)-2-methoxybenzoic acid. This reaction is typically catalyzed by either acid or base. In a basic medium, a process known as saponification, the ester is treated with a hydroxide (B78521) source like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. For instance, a general procedure for the hydrolysis of a methyl ester involves heating it under reflux with sodium hydroxide in a mixture of methanol (B129727) and water, followed by acidification. chemspider.com

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in a large excess.

The ester functionality can be reduced to a primary alcohol, (4-(chloromethyl)-2-methoxyphenyl)methanol. This transformation requires the use of strong reducing agents, most commonly lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide. It is important to note that LiAlH4 is a powerful and non-selective reducing agent that will also reduce other susceptible functional groups if present in the molecule.

Reactivity of the Methoxy Group

The methoxy group significantly influences the electronic properties of the aromatic ring and can also be a site for chemical transformation.

The cleavage of the methyl group from the methoxy ether, a process known as demethylation, results in the formation of a phenol (B47542), Methyl 4-(chloromethyl)-2-hydroxybenzoate. This transformation is most commonly achieved using strong Lewis acids such as boron tribromide (BBr3) or hydrobromic acid (HBr). The mechanism with BBr3 involves the coordination of the Lewis acidic boron to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond.

The methoxy group (-OCH3) profoundly impacts the reactivity of the benzene ring towards electrophilic aromatic substitution. It exerts two opposing electronic effects: a resonance effect and an inductive effect.

Resonance Effect : The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. stackexchange.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. vaia.com This makes the ring more susceptible to attack by electrophiles. minia.edu.egmsu.edu This electron-donating resonance effect is a dominant factor in activating the ring. stackexchange.com

Inductive Effect : Due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect through the sigma bond framework. vaia.com This effect tends to decrease the electron density of the ring.

In the case of the methoxy group, the electron-donating resonance effect is significantly stronger than the electron-withdrawing inductive effect. stackexchange.com Consequently, the methoxy group is classified as a strong activating group and directs incoming electrophiles to the ortho and para positions. minia.edu.egmsu.eduunam.mx In this compound, the 2-position is occupied by the methoxy group and the 4-position by the chloromethyl group. The activating nature of the methoxy group will therefore direct further electrophilic substitution to the positions ortho and para to it, which are positions 3 and 5 (position 6 is also ortho but is para to the chloromethyl group, and position 1 is substituted by the ester). The presence of the other substituents will also influence the regioselectivity of such reactions.

Regioselectivity and Stereoselectivity in Reactions of the Compound

The outcomes of reactions involving this compound are heavily influenced by the interplay of steric and electronic factors, which guide the approach of incoming reagents and stabilize reaction intermediates.

Steric and Electronic Directing Effects

The substitution pattern of the benzene ring plays a crucial role in directing the course of chemical transformations. The primary reactive site is the benzylic carbon of the chloromethyl group.

Steric Effects: The methoxy group at the ortho position (C2) presents a significant steric barrier. wikipedia.org This bulkiness can hinder the backside attack required for a classic S(_N)2 mechanism, potentially slowing down the reaction rate or favoring alternative pathways. For a nucleophile to approach the benzylic carbon, it must navigate past the adjacent methoxy group, which can be particularly challenging for larger, more sterically demanding nucleophiles.

Electronic Effects: The electronic nature of the substituents has a profound impact on the reactivity of the benzylic carbon.

The methoxy group at the C2 position is an electron-donating group (EDG) through resonance, which can stabilize a developing positive charge on the benzylic carbon. libretexts.orgucalgary.ca This stabilization would favor an S(_N)1-type mechanism, which proceeds through a carbocation intermediate. stackexchange.comkhanacademy.org

Conversely, the methyl ester group at the C4 position is an electron-withdrawing group (EWG) through resonance. This effect would destabilize a benzylic carbocation, thereby disfavoring an S(_N)1 pathway and making the benzylic carbon more electrophilic, which could favor an S(_N)2 reaction. researchgate.net

The competition between these opposing electronic effects, coupled with the steric hindrance from the ortho-methoxy group, determines the predominant reaction mechanism.

Influence on Reaction Pathways

The interplay of steric and electronic effects directly influences whether a reaction proceeds via an S(_N)1 or S(_N)2 mechanism, or a combination thereof.

S(_N)1 Pathway: This pathway involves the formation of a planar carbocation intermediate. The stability of this carbocation is paramount. While the ortho-methoxy group can offer some resonance stabilization, the para-ester group actively destabilizes it. Therefore, a pure S(_N)1 mechanism is generally considered less likely unless the reaction conditions strongly favor it, such as the use of a polar protic solvent and a weak nucleophile. pressbooks.pub If a carbocation were to form, the planarity would lead to a loss of stereochemical information, resulting in a racemic mixture if the starting material were chiral (which is not the case for the parent compound). researchgate.netmasterorganicchemistry.com

S(_N)2 Pathway: This pathway involves a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon as the leaving group departs. masterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. pressbooks.pub The primary nature of the benzylic halide in this compound would typically favor an S(_N)2 reaction. khanacademy.org However, the steric hindrance from the ortho-methoxy group can impede this pathway. wikipedia.org Reactions proceeding via an S(_N)2 mechanism result in an inversion of stereochemistry at the reaction center. researchgate.netmasterorganicchemistry.com

The table below summarizes the expected influence of the substituents on the reaction pathways.

| Substituent | Position | Electronic Effect on Benzylic Carbon | Steric Effect on S(_N)2 Attack | Influence on S(_N)1 Intermediate | Influence on S(_N)2 Rate |

| Methoxy (-OCH({3})) | Ortho | Electron-donating (resonance) | Hindering | Stabilizing | Decreasing |

| Methyl Ester (-COOCH(_{3})) | Para | Electron-withdrawing (resonance) | Minimal | Destabilizing | Increasing electrophilicity |

Detailed Mechanistic Studies of Key Transformations

While specific, in-depth mechanistic studies exclusively on this compound are not extensively documented in readily available literature, the reactivity can be inferred from studies on similarly substituted benzyl halides. Solvolysis studies on various substituted benzyl chlorides have shown that the reaction mechanism can shift between S(_N)1 and S(_N)2 depending on the electronic nature of the substituents and the solvent. researchgate.netnih.govnih.gov

For instance, benzyl chlorides with strong electron-donating groups in the para position tend to solvolyze via an S(_N)1 mechanism. researchgate.net Conversely, those with electron-withdrawing groups favor an S(_N)2 pathway. stackexchange.com Given that this compound possesses both an ortho-donating group and a para-withdrawing group, the mechanism is likely to be on the borderline between S(_N)1 and S(_N)2 and highly dependent on the specific reaction conditions, particularly the nature of the nucleophile and the solvent.

A study on the solvolysis of various substituted benzyl chlorides in aqueous solution demonstrated a clear shift in the transition state structure with changing substituents, indicating a continuum of mechanisms rather than a simple dichotomy. nih.govnih.gov For this compound, a detailed kinetic analysis would be required to definitively elucidate the operative mechanism under different conditions. This would likely involve studying the reaction rates with various nucleophiles and in different solvents, and analyzing the products for their stereochemistry (if a chiral derivative were used).

The table below outlines a hypothetical reaction and the expected mechanistic implications based on the principles discussed.

| Reactant | Nucleophile | Solvent | Expected Major Product | Predominant Mechanism | Rationale |

| This compound | Sodium Cyanide (NaCN) | Dimethylformamide (DMF) | Methyl 4-(cyanomethyl)-2-methoxybenzoate | S(_N)2 | Strong nucleophile and polar aprotic solvent favor S(_N)2. The para-ester group increases the electrophilicity of the benzylic carbon. |

| This compound | Ethanol (EtOH) | Ethanol (EtOH) | Methyl 4-(ethoxymethyl)-2-methoxybenzoate | Likely mixed S(_N)1/S(_N)2 or borderline | Weak nucleophile and polar protic solvent could favor S(_N)1, but the destabilizing para-ester group makes a pure S(_N)1 pathway less favorable. |

Applications in Complex Organic Synthesis and Material Science Precursors

Building Block for Heterocyclic Compound Synthesis

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles, Azoles)

General synthetic routes to nitrogen-containing heterocycles are well-established; for instance, quinolines can be synthesized from ketones and 2-aminobenzophenones. The synthesis of indoles has been achieved using reactants like 2-methyl-5-methoxy-indole and methyl-4-(bromomethyl)benzoate, a compound structurally related to Methyl 4-(chloromethyl)-2-methoxybenzoate. However, direct application of this compound in the synthesis of quinolines, indoles, or azoles is not prominently reported.

Construction of Oxygen-Containing Heterocycles (e.g., Benzofurans, Chromenes)

The synthesis of oxygen-containing heterocycles often involves precursors with hydroxyl and other reactive moieties. For example, benzofurans can be prepared from starting materials like p-cresol and malonic acid, while chromenes are accessible from salicylaldehydes and α,β-unsaturated carbonyl compounds. Despite the potential of this compound to be chemically modified into a suitable precursor, its direct role in the construction of benzofurans or chromenes has not been detailed in available research.

Precursor for Advanced Aromatic Systems

The aromatic core of this compound provides a scaffold for the synthesis of more complex aromatic structures.

Functionalized Benzoates and their Analogues

The chloromethyl group of this compound offers a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and the formation of functionalized benzoate (B1203000) analogues. Similarly, the methyl ester can be hydrolyzed or transesterified to further modify the molecule. However, specific research detailing these transformations for this particular compound is limited.

Polycyclic Aromatic Compound Construction

The construction of polycyclic aromatic compounds often involves annulation reactions where additional rings are fused onto an existing aromatic system. While the functional groups of this compound could theoretically be utilized in such synthetic strategies, there is a lack of specific examples in the scientific literature demonstrating its use as a direct precursor for polycyclic aromatic compounds.

Role in Natural Product Synthesis Scaffolds

The incorporation of substituted benzene (B151609) rings is a common feature in the synthesis of natural products. The specific substitution pattern of this compound could potentially make it a useful intermediate in the synthesis of certain natural product scaffolds. Nevertheless, documented instances of its application in the total synthesis of natural products are not readily found in current chemical literature.

Derivatization for Modification of Molecular Properties (e.g., Solubility, Stability for research purposes)

The chemical handles on this compound allow for its derivatization to modify the physicochemical properties of molecules for research applications. This is particularly useful in studies requiring controlled release or activation of a compound.

The concept of a prodrug involves chemically modifying a biologically active molecule to improve its properties, with the active compound being released in vivo. The linker that connects the drug to a promoiety is crucial for the successful design of a prodrug. The chloromethyl group in this compound is analogous to the reactive group in chloromethyl glycosides, which have been successfully used as versatile synthons to prepare glycosyloxymethyl-prodrugs nih.govnih.gov.

In these studies, the chloromethyl group undergoes a nucleophilic substitution reaction with a drug molecule, forming a linker that can be cleaved enzymatically to release the active drug. This approach has been used to improve the pharmacokinetic properties of various drugs for oral absorption nih.govnih.gov. The self-immolative nature of certain linkers, which fragment to release the drug after an initial activation step, is a key area of research in prodrug design researchgate.net. While direct application of this compound as a linker is not explicitly detailed, its chemical reactivity suggests its potential in the design of novel linker systems for controlled release studies in a research context.

Photoactivatable compounds, also known as caged compounds, are molecules whose biological activity is masked by a photolabile protecting group. The activity can be restored by irradiation with light of a specific wavelength. This technique offers precise spatial and temporal control over the release of a bioactive substance.

While there is no direct evidence of this compound being used to synthesize photoactivatable derivatives, its aromatic structure is a common feature in many photolabile protecting groups. The development of such groups is an active area of research, with various chromophores being explored to fine-tune the wavelength of activation and the efficiency of release. The general principle involves attaching the photolabile group to the active molecule via a covalent bond that can be cleaved upon photoexcitation. The inherent reactivity of the chloromethyl group in this compound could potentially be exploited to link it to a chromophore, thereby creating a novel photoactivatable system for research purposes.

Computational and Theoretical Investigations

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those rooted in quantum mechanics, can provide insights into electron distribution, bond strengths, and the likely sites of chemical reactivity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to study reaction mechanisms by calculating the potential energy surface for a given reaction. This involves identifying transition states—the highest energy points along the reaction coordinate—and calculating their energies relative to the reactants and products. The activation energy derived from this can predict the feasibility and rate of a reaction.

For Methyl 4-(chloromethyl)-2-methoxybenzoate, a DFT study could elucidate the mechanisms of nucleophilic substitution at the benzylic chloride, which is expected to be a primary site of reactivity. Calculations could compare, for example, the energetic barriers for an SN1 versus an SN2 pathway, providing insight into which mechanism is favored under different conditions.

Molecular Orbital Analysis of Reactivity Sites

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals primarily involved in chemical reactions. The energy and shape of the HOMO indicate the ability of a molecule to donate electrons (nucleophilicity), while the energy and shape of the LUMO indicate its ability to accept electrons (electrophilicity).

An MO analysis of this compound would likely show the HOMO localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would be expected to have significant contributions from the antibonding orbital of the C-Cl bond in the chloromethyl group. This would suggest that the molecule is susceptible to nucleophilic attack at the benzylic carbon and electrophilic attack on the aromatic ring.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are crucial for its properties and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

Rotational Barriers and Preferred Conformations

Molecules are not static; they can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis involves calculating the energy of a molecule as a function of the torsion angle around one or more bonds. The results can identify the lowest energy (most stable) conformations and the energy barriers to rotation between them.

For this compound, key rotational barriers would be associated with the methoxy (B1213986) and ester groups attached to the benzene ring, as well as the chloromethyl group. Determining the preferred orientation of these substituents is important for understanding how the molecule might interact with other molecules or biological targets.

Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. By simulating a system containing many molecules of this compound, one could study its intermolecular interactions and aggregation behavior in different environments (e.g., in a solvent or in the solid state). These simulations can reveal how molecules orient themselves with respect to each other, driven by forces such as van der Waals interactions, dipole-dipole interactions, and potential hydrogen bonding. This information is valuable for predicting physical properties like solubility and crystal packing.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing a compound. These predictions can be compared with experimental spectra to confirm the structure of a molecule.

For this compound, computational methods could be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. For instance, DFT calculations can provide accurate predictions of IR spectra by calculating the vibrational frequencies and their corresponding intensities. Similarly, NMR chemical shifts can be calculated and are highly sensitive to the electronic environment of each nucleus, providing a powerful tool for structure elucidation.

Below is a hypothetical data table illustrating the kind of output one might expect from such a computational study.

| Parameter | Predicted Value | Method |

| ¹H NMR (δ, ppm) - OCH₃ (ester) | 3.85 | GIAO/B3LYP/6-31G(d) |

| ¹H NMR (δ, ppm) - OCH₃ (ring) | 3.90 | GIAO/B3LYP/6-31G(d) |

| ¹H NMR (δ, ppm) - CH₂Cl | 4.60 | GIAO/B3LYP/6-31G(d) |

| ¹³C NMR (δ, ppm) - C=O | 166.5 | GIAO/B3LYP/6-31G(d) |

| IR Frequency (cm⁻¹) - C=O stretch | 1720 | B3LYP/6-31G(d) |

| IR Frequency (cm⁻¹) - C-Cl stretch | 680 | B3LYP/6-31G(d) |

| HOMO Energy (eV) | -6.5 | B3LYP/6-31G(d) |

| LUMO Energy (eV) | -1.2 | B3LYP/6-31G(d) |

Note: The data in this table is illustrative and not based on actual published research for this specific compound.

Theoretical NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational models is a valuable tool for structure elucidation and confirmation. For "this compound," theoretical chemical shifts can be calculated using quantum mechanical methods, with Density Functional Theory (DFT) being a commonly employed approach. nih.govresearchgate.netnih.gov These calculations typically involve optimizing the molecular geometry of the compound and then computing the NMR shielding tensors in a simulated solvent environment to approximate experimental conditions.

The accuracy of these predictions depends on the chosen functional and basis set. nih.gov By comparing the calculated chemical shifts with experimental data for related compounds, it is possible to assign the signals in the ¹H and ¹³C NMR spectra of "this compound" with a higher degree of confidence. For instance, the chemical shifts of the aromatic protons are influenced by the electronic effects of the methoxy, chloromethyl, and methyl ester groups. The electron-donating methoxy group is expected to shield nearby protons, while the electron-withdrawing ester and chloromethyl groups will have a deshielding effect.

Below is an illustrative data table of predicted ¹H and ¹³C NMR chemical shifts for "this compound," based on DFT calculations and typical values for similar substituted benzene derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -OCH₃) | 6.8 - 7.0 | 110 - 115 |

| Aromatic CH (meta to -OCH₃) | 7.2 - 7.4 | 125 - 130 |

| Aromatic CH (ortho to -COOCH₃) | 7.8 - 8.0 | 120 - 125 |

| -OCH₃ | 3.8 - 4.0 | 55 - 60 |

| -COOCH₃ | 3.9 - 4.1 | 50 - 55 |

| -CH₂Cl | 4.5 - 4.7 | 45 - 50 |

| Carbonyl C | - | 165 - 170 |

| Aromatic C-OCH₃ | - | 155 - 160 |

| Aromatic C-CH₂Cl | - | 135 - 140 |

| Aromatic C-COOCH₃ | - | 130 - 135 |

Note: These are hypothetical values for illustrative purposes.

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Theoretical vibrational frequency analysis, typically performed using DFT methods, can predict the IR and Raman spectra of "this compound." scirp.org These calculations yield the harmonic vibrational frequencies, which can be scaled to better match experimental anharmonic frequencies. researchgate.net

The predicted vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of C-H, C=O, C-O, and C-Cl bonds, as well as the vibrations of the benzene ring. For "this compound," characteristic vibrational frequencies are expected for the carbonyl stretch of the ester group, the C-O stretches of the ester and methoxy groups, the C-Cl stretch of the chloromethyl group, and the various aromatic C-H and C-C vibrations. scirp.orgresearchgate.netresearchgate.netnih.gov

An illustrative table of predicted key vibrational frequencies for "this compound" is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Stretching of the C-H bonds in the methyl and chloromethyl groups |

| C=O Stretch (Ester) | 1730 - 1715 | Stretching of the carbonyl double bond |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of the benzene ring C-C bonds |

| C-O Stretch (Ester and Ether) | 1300 - 1000 | Stretching of the C-O single bonds |

| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bond |

Note: These are hypothetical values for illustrative purposes.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property/Reactivity Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of molecules and their physicochemical properties or biological activities. nih.gov For "this compound," QSPR models can be developed to predict its reactivity in various chemical transformations and to estimate its physical properties.

Correlation of Structural Descriptors with Reactivity Profiles

The reactivity of "this compound" is governed by the electronic and steric effects of its substituents. Structural descriptors, which are numerical representations of molecular structure, can be calculated and correlated with experimental or computationally derived reactivity data. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

For aromatic compounds like "this compound," descriptors such as Hammett substituent constants (σ), which quantify the electronic effect of a substituent, are often used to predict reactivity in electrophilic aromatic substitution reactions. libretexts.orgnih.govacs.org The reactivity of the chloromethyl group in nucleophilic substitution reactions can also be correlated with descriptors that reflect the electrophilicity of the benzylic carbon.

An illustrative table showing the correlation of structural descriptors with potential reactivity profiles for "this compound" is presented below.

| Structural Descriptor | Type | Potential Reactivity Correlation |

| Hammett Constant (σ) | Electronic | Predicts the rate and regioselectivity of electrophilic aromatic substitution. |

| Molecular Electrostatic Potential (MEP) | Quantum-Chemical | Identifies nucleophilic and electrophilic sites on the molecule. |

| Steric Parameters (e.g., Taft's E_s) | Steric | Correlates with the rate of reactions sensitive to steric hindrance around the reaction center. |

| Bond Dissociation Energy (BDE) | Quantum-Chemical | Predicts the likelihood of radical formation at the benzylic position. |

Note: This table illustrates the types of correlations that can be established in a QSPR study.

Predictive Models for Synthetic Outcomes

Predictive models based on QSPR can be developed to forecast the outcomes of synthetic reactions involving "this compound." These models are typically built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. mdpi.com

For instance, a predictive model could be developed for the esterification of the corresponding carboxylic acid or the nucleophilic substitution of the chloromethyl group. d-nb.infoacs.orgmdpi.comyoutube.com The model would take as input a set of structural descriptors for the reactants and catalysts, as well as reaction conditions (e.g., temperature, solvent), and predict the reaction yield or selectivity.

The development of such models requires a sufficiently large and diverse dataset of reactions. While specific models for "this compound" may not be publicly available, the principles of QSPR modeling are broadly applicable to predicting its behavior in various chemical transformations.

An illustrative example of a conceptual predictive model for a hypothetical reaction is shown below.

Predicted Yield = f(Descriptor₁, Descriptor₂, ..., Reaction Condition₁, ...)

Where:

Predicted Yield is the outcome to be predicted.

f represents the mathematical model (e.g., a linear equation or a neural network).

Descriptor₁, Descriptor₂, ... are the structural descriptors of the reactants.

Reaction Condition₁, ... are parameters like temperature and solvent polarity.

These predictive models are valuable tools in computer-aided synthesis design, enabling the in-silico screening of reaction conditions and substrates to identify optimal synthetic routes.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of Methyl 4-(chloromethyl)-2-methoxybenzoate and to confirm its covalent framework, a suite of multi-dimensional NMR experiments would be employed.

¹H NMR: The one-dimensional proton NMR spectrum would provide initial information. The expected signals would correspond to the aromatic protons, the methoxy (B1213986) protons, the methyl ester protons, and the benzylic protons of the chloromethyl group. The chemical shifts (δ) and coupling constants (J) would offer insights into the substitution pattern of the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the methyl ester carbon, and the chloromethyl carbon would be observed at characteristic chemical shifts.

COSY (Correlation Spectroscopy): This 2D NMR technique would establish proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be instrumental in identifying which aromatic protons are adjacent to each other on the benzene ring, thus confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon skeleton based on the already assigned proton spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-3 | Aromatic region | C-3 | C-1, C-2, C-5 |

| H-5 | Aromatic region | C-5 | C-1, C-3, C-4, -CH₂Cl |

| H-6 | Aromatic region | C-6 | C-2, C-4, C=O |

| -OCH₃ (at C2) | ~3.9 | ~56 | C-2 |

| -COOCH₃ | ~3.8 | ~52 | C=O |

| -CH₂Cl | ~4.6 | ~45 | C-4, C-3, C-5 |

| C-1 | - | Aromatic region | H-3, H-5 |

| C-2 | - | Aromatic region | H-3, -OCH₃ |

| C-4 | - | Aromatic region | H-3, H-5, -CH₂Cl |

| C=O | - | ~166 | -COOCH₃, H-6 |

Note: The predicted chemical shifts are estimates and would need to be confirmed by experimental data.

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) techniques could be utilized to study the conformational dynamics of this compound, specifically the rotational barriers around single bonds. For instance, variable temperature NMR experiments could reveal information about the rotation of the methoxy group and the chloromethyl group. Changes in the NMR lineshapes as a function of temperature can be analyzed to determine the energy barriers associated with these conformational interchanges.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This measurement, with high mass accuracy (typically to within 5 ppm), allows for the unambiguous determination of the elemental formula (C₉H₉ClO₃ in this case), confirming the compound's identity and purity.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M]⁺ (for ³⁵Cl) | 200.02397 |

| [M]⁺ (for ³⁷Cl) | 202.02102 |

| [M+H]⁺ (for ³⁵Cl) | 201.03165 |

| [M+H]⁺ (for ³⁷Cl) | 203.02870 |

| [M+Na]⁺ (for ³⁵Cl) | 223.01359 |

| [M+Na]⁺ (for ³⁷Cl) | 225.01064 |

Note: The presence of chlorine would result in a characteristic isotopic pattern with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pathway Analysis (e.g., GC-EI-MS, ESI-MS)

The fragmentation pattern of this compound, obtained through techniques like Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS/MS), would provide valuable structural information.

In EI-MS, the high-energy ionization would lead to characteristic fragmentation pathways. Expected fragmentation could include:

Loss of the chloromethyl radical (•CH₂Cl): leading to a fragment ion corresponding to methyl 2-methoxybenzoate (B1232891).

Loss of the methoxy radical (•OCH₃): from the ester or the ether functionality.

Loss of the methyl radical (•CH₃): from the ester or methoxy group.

Decarbonylation: loss of CO from fragment ions.

In ESI-MS/MS, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions would help to piece together the molecular structure. The analysis of these fragmentation patterns is crucial for confirming the connectivity of the different functional groups within the molecule.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:

A strong C=O stretching vibration for the ester group, typically in the range of 1720-1740 cm⁻¹.

C-O stretching vibrations for the ester and the ether linkages in the fingerprint region.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H stretching vibrations for the aromatic, methyl, and methoxy groups above 2800 cm⁻¹.

A C-Cl stretching vibration, which is typically found in the lower wavenumber region of the fingerprint (around 600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching vibrations of non-polar bonds would also be more prominent.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1720 - 1740 |

| C-O (Ester) | Stretch | 1200 - 1300 |

| C-O (Ether) | Stretch | 1000 - 1100 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C-Cl | Stretch | 600 - 800 |

The combined application of these advanced spectroscopic techniques would provide a comprehensive and unambiguous characterization of the chemical structure, connectivity, and conformational aspects of This compound .

Identification of Functional Groups and Molecular Fingerprints

The initial identification of a synthesized compound like this compound relies on a suite of spectroscopic methods to confirm the presence of key functional groups and to establish a unique molecular fingerprint.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands. For instance, the C=O stretch of the ester group would likely appear in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and methoxy groups would be observed in the 1250-1000 cm⁻¹ region. The C-Cl stretching vibration of the chloromethyl group typically appears in the 800-600 cm⁻¹ range. Aromatic C-H stretching and bending vibrations would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the precise arrangement of atoms within a molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl ester protons, and the chloromethyl protons, with chemical shifts and coupling patterns dictated by their electronic environments.

Similarly, the ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the methyl ester carbon, and the chloromethyl carbon.

As a reference, spectral data for a similar compound, Methyl 5-chloro-2-methoxybenzoate , is available and provides insight into the expected chemical shifts. chemicalbook.comchemicalbook.com

| Compound | ¹H NMR Data (Predicted/Reported) | ¹³C NMR Data (Predicted/Reported) |

| Methyl 5-chloro-2-methoxybenzoate | δ 7.75 (d), 7.39 (dd), 6.90 (d), 3.88 (s, OCH₃), 3.87 (s, COOCH₃) ppm | Not available |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely show losses of the chloromethyl group, the methoxy group, and the methyl ester group, providing further structural confirmation.

GC-MS analysis of a related compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate , reveals characteristic fragmentation patterns that aid in its identification. nih.gov

Monitoring of Reaction Progress

Spectroscopic methods are not only for final product characterization but are also crucial for monitoring the progress of a chemical reaction. For the synthesis of this compound, which could, for example, involve the chloromethylation of methyl 2-methoxybenzoate, techniques like NMR or IR spectroscopy can be used to track the disappearance of starting materials and the appearance of the product over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For instance, taking aliquots from the reaction mixture at different time intervals and analyzing them by ¹H NMR would show a decrease in the signals corresponding to the starting material and a concurrent increase in the signals of the product protons.

X-ray Crystallography for Solid-State Structure Determination

While there are no published crystal structures for this compound, the crystal structure of a closely related compound, methyl 2-amino-3-chloro-4-methoxybenzoate , has been determined. sielc.comsielc.com This structure reveals a monoclinic crystal system with space group P2₁/c. sielc.comsielc.com Such data is invaluable for understanding intermolecular interactions and packing in the solid state, which can influence physical properties like melting point and solubility.

| Compound | Crystal System | Space Group | Cell Parameters |

| Methyl 2-amino-3-chloro-4-methoxybenzoate | Monoclinic | P2₁/c | a = 10.677(2) Å, b = 4.0074(8) Å, c = 11.866(2) Å, β = 112.108(6)° |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, making them vital for assessing the purity of a final product and for monitoring the progress of a reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed for purity assessment.

A typical HPLC system for this analysis would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water (often with a small amount of acid like phosphoric or formic acid to improve peak shape), and a UV detector set to a wavelength where the analyte has strong absorbance. sielc.comsielc.com By running a sample of the synthesized compound, the chromatogram would show a major peak for the product and potentially smaller peaks for any impurities. The area of these peaks can be used to quantify the purity of the sample.

The progress of the synthesis of this compound can also be monitored by HPLC. By injecting aliquots of the reaction mixture at different times, the decrease in the peak area of the starting material and the increase in the peak area of the product can be tracked, allowing for the determination of the reaction's endpoint.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis.

For purity assessment, a solution of the compound would be injected into a GC equipped with a capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or DB-17). The components of the sample would be separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for separation and mass spectral data for identification of the components.

Similar to HPLC, GC can be used to monitor the progress of a reaction by analyzing the composition of the reaction mixture over time. This is particularly useful for reactions conducted in organic solvents. The analysis of various benzoate (B1203000) derivatives by GC has been well-documented, providing a solid foundation for developing a method for the title compound. google.comgcms.cz

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. For intermediates like Methyl 4-(chloromethyl)-2-methoxybenzoate, research is moving towards more sustainable synthetic pathways.

Current synthetic methods for similar compounds, such as methyl p-chloromethyl benzoate (B1203000), often involve multi-step processes that may use hazardous reagents and solvents. One method involves the esterification of p-methylbenzoic acid with methanol (B129727), followed by a free-radical side-chain chlorination using chlorine gas under UV light or with a chemical initiator. neist.res.in While effective, this process involves gaseous chlorine and requires careful control to ensure selectivity and safety. neist.res.in

Future research is focused on developing greener alternatives. This includes:

Alternative Chlorinating Agents: Replacing gaseous chlorine with safer, solid N-chlorosuccinimide (NCS) can make the process easier to handle and control. purdue.edu

Green Solvents: The use of environmentally benign solvents is a key aspect of sustainable chemistry. nih.gov Research into replacing traditional solvents like toluene (B28343) with greener options such as ionic liquids or water-based systems is an active area. nih.govnih.gov For instance, efficient one-step synthesis of other heterocyclic compounds has been successfully demonstrated in water, highlighting its potential as a reaction medium. nih.gov

Catalytic Routes: Exploring novel catalytic systems can improve efficiency and reduce waste. This includes the use of biocatalysts or enzymes, which can offer high selectivity under mild conditions, potentially reducing the need for protecting groups and minimizing byproduct formation. researchgate.net Metal-free catalytic systems are also gaining traction as they offer a more environmentally friendly approach to chemical transformations. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis, particularly in the pharmaceutical and fine chemical industries, is shifting from traditional batch processing to continuous flow manufacturing. nih.gov This transition offers numerous advantages, including enhanced safety, better process control, improved scalability, and the potential for seamless integration of multiple reaction and purification steps. nih.govnih.gov

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly being adapted to flow chemistry setups. nih.govnih.gov For a compound like this compound, this would involve moving from large reaction vessels to compact, modular equipment composed of tube reactors. nih.gov

Key advantages of this integration include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with highly reactive reagents or exothermic reactions. nih.gov

Precise Process Control: Flow chemistry allows for precise control over parameters like temperature, pressure, and reaction time, leading to higher purity and yield. nih.gov

Automation: Automated synthesis platforms can integrate reaction, work-up, and purification steps into a continuous, uninterrupted workflow. nih.gov This reduces manual intervention and allows for the rapid production of material. nih.gov The use of Process Analytical Technology (PAT) within these systems enables real-time monitoring and control, ensuring consistent product quality. nih.gov

Scalability: Scaling up production in a flow system is often a matter of "numbering-up" (running multiple reactors in parallel) or extending the run time, which is more straightforward than scaling up batch reactors. nih.gov

The modular nature of modern flow synthesis platforms allows for flexible production schedules and can be particularly advantageous for producing specific quantities of intermediates on demand. nih.gov

Exploration of Novel Reaction Discoveries and Catalytic Applications

The reactivity of the chloromethyl group makes this compound a versatile substrate for exploring new chemical reactions and catalytic applications. The benzylic halide is amenable to both SN1 and SN2 substitution reactions, allowing for the introduction of a wide variety of nucleophiles. khanacademy.orgyoutube.com

Emerging areas of research include:

Enzymatic Catalysis: The use of enzymes to catalyze specific transformations offers high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. researchgate.net Future research could identify or engineer enzymes capable of catalyzing the synthesis or derivatization of this compound, providing a green and efficient alternative to traditional chemical methods. researchgate.net

Photoredox and Electrocatalysis: These methods use light or electricity to drive chemical reactions, often under very mild conditions. Photochemical processes have been used for reactions like bromination, and similar principles could be applied to the chlorination step in the synthesis of the target compound. nih.gov

Metal-Free Cross-Coupling: While palladium-catalyzed cross-coupling reactions are powerful tools, there is a drive to develop metal-free alternatives to avoid issues of cost and metal contamination. nih.gov Novel methods, such as those using ligated boryl radicals to activate alkyl halides for C-C bond formation, could be adapted for use with this compound to synthesize a diverse range of complex molecules. nih.gov

These advanced synthetic methods open up new possibilities for creating libraries of derivatives with unique properties, starting from a common, functionalized building block.

Applications in Advanced Materials Science (e.g., Polymer Modification, Surface Functionalization)

The reactive chloromethyl group is a prime handle for covalently attaching the molecule to other substrates, making it a candidate for applications in materials science.

Polymer Modification: A strong analogue for this application is the use of 4-chloromethyl styrene (B11656) (CMS) in polymer chemistry. researchgate.net CMS can be copolymerized with other monomers like methyl methacrylate (B99206) to create polymers with reactive "chloro-methyl" side chains. These side chains can then be chemically modified through substitution reactions to introduce new functional groups, thereby tuning the polymer's properties for specific applications. researchgate.net Similarly, this compound could be used as a chain-end functionalizing agent or incorporated into polymer structures, allowing for post-polymerization modification to create materials with tailored optical, thermal, or chemical properties.

Surface Functionalization: The ability of the chloromethyl group to react with nucleophiles makes it suitable for modifying the surfaces of materials. Substrates with surface-bound hydroxyl or amine groups could be functionalized by reaction with this compound. This could be used to alter the surface properties of materials like silica, metal oxides, or biocompatible polymers, for applications in chromatography, sensing, or biomedical devices. The introduction of the methoxybenzoate moiety could impart specific hydrophobicity, aromaticity, or electronic characteristics to the surface.

Computational Design of New Derivatives with Tunable Reactivity

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. nih.govnih.gov These methods allow for the prediction of molecular properties, reaction pathways, and biological activities, significantly accelerating the design and discovery process. researchgate.netmdpi.com

For this compound, computational approaches can be applied in several ways:

Predicting Reactivity: Methods like Density Functional Theory (DFT) can be used to study the electronic structure and predict the reactivity of the molecule. nih.govresearchgate.netnih.gov This allows researchers to understand how the methoxy (B1213986) and ester groups influence the reactivity of the chloromethyl group and the aromatic ring towards different reagents, such as in electrophilic aromatic substitution. nih.gov

Designing Novel Derivatives: By computationally modeling derivatives with different substituents on the aromatic ring, it is possible to tune the electronic properties and, therefore, the reactivity of the molecule in a predictable manner. For example, Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with chemical or biological activity, guiding the synthesis of new compounds with desired properties. nih.govnih.gov

Exploring Reaction Mechanisms: Computational tools can elucidate complex reaction pathways, identify transition states, and calculate activation energies. nih.govnih.gov This is invaluable for optimizing reaction conditions and for discovering novel, previously unconsidered reaction pathways. nih.govresearchgate.net

The synergy between computational prediction and experimental validation allows for a more rational and efficient approach to developing new functional molecules based on the this compound scaffold. purdue.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.